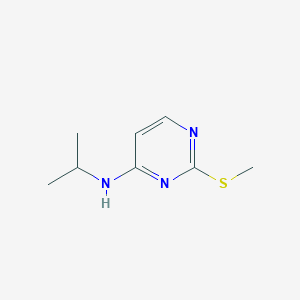

N-Isopropyl-2-(methylthio)pyrimidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-Isopropyl-2-(methylthio)pyrimidin-4-amine is a pyrimidine derivative characterized by a methylthio (-SMe) group at the 2-position and an isopropylamine substituent at the 4-position. This compound serves as a key intermediate in medicinal chemistry, particularly in the development of kinase inhibitors and adenosine receptor antagonists. Its structural features, including the electron-withdrawing methylthio group and bulky isopropylamine moiety, influence its physicochemical properties (e.g., lipophilicity, solubility) and biological interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isopropyl-2-(methylthio)pyrimidin-4-amine typically involves the reaction of isopropylamine with 2-(methylthio)pyrimidine-4-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require a catalyst to proceed efficiently .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methylthio (-SMe) group at position 2 of the pyrimidine ring undergoes nucleophilic aromatic substitution (NAS). This reaction typically occurs under basic or acidic conditions, where the sulfur atom acts as a leaving group, enabling substitution with nucleophiles (e.g., amines, hydroxides). The substitution is facilitated by the electron-withdrawing effect of the adjacent pyrimidine nitrogen atoms, which activate the aromatic ring toward nucleophilic attack.

Bromination Reactions

The compound undergoes bromination at specific positions under controlled conditions:

| Reaction Type | Reagent | Conditions | Yield | Product |

|---|---|---|---|---|

| Bromination | N-Bromosuccinimide | DMF, rt, 18 h | 48% | 6-Bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one |

| Bromination | Bromine | Acetic acid, rt, 48 h | 92% | Brominated derivative |

The bromination at position 6 (using NBS) introduces a bromine atom, altering the electronic properties of the pyrimidine ring. This reaction is critical for synthesizing analogs with enhanced biological activity .

Amine Group Reactivity

The isopropyl amine (-NHPr<sup>i</sup>) at position 4 exhibits reactivity in:

-

Condensation reactions : When treated with phenacyl bromide under thermal conditions, the amine forms imine intermediates. These intermediates can undergo further cyclocondensation, depending on reaction conditions (e.g., base presence or solvent) .

-

Alkylation : In basic conditions (e.g., triethylamine), the amine participates in S<sub>N</sub>2 reactions with alkylating agents, leading to functionalized derivatives.

Structural Analog Comparisons

| Compound | Key Modification | Activity Trend |

|---|---|---|

| 6-Chloro-N-isopropyl-2-(methylthio)pyrimidin-4-amine | Chlorine at position 6 | Enhanced antimicrobial |

| 6-Chloro-N-cyclopropyl-2-(methylthio)pyrimidin-4-amine | Cyclopropyl at nitrogen | Unique binding profile |

| N-Isopropyl-2-(methylthio)pyrimidin-4-amine | Reference structure | Baseline activity |

These analogs highlight how substituent variations at positions 4 and 6 influence biological activity .

Scientific Research Applications

Pharmaceutical Development

N-Isopropyl-2-(methylthio)pyrimidin-4-amine serves as a scaffold for designing new therapeutic agents targeting various diseases. Its derivatives have shown promise in treating conditions such as diabetes and cancer due to their ability to inhibit specific enzymes involved in metabolic pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .

| Bacterial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | Significant |

| Candida albicans | Moderate |

Antiviral Activity

This compound has demonstrated efficacy against viral infections, particularly as a non-nucleoside reverse transcriptase inhibitor (NNRTI) against HIV-1. This suggests that it may disrupt viral replication processes, making it a candidate for further development in antiviral therapies.

Anticancer Activity

The compound has been investigated for its anticancer properties, showing potential to induce apoptosis in cancer cells through various pathways, including caspase activation and cell cycle arrest. In vitro studies have reported significant cytotoxicity against several cancer cell lines, including breast adenocarcinoma (MCF-7) and acute lymphoblastic leukemia (CEM-13) cells.

Mechanism of Action

The mechanism of action of N-Isopropyl-2-(methylthio)pyrimidin-4-amine involves its interaction with specific molecular targets in biological systems. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues in Pyrimidine-Based Scaffolds

Substituent Variations at the 4-Position

- 6-Chloro-2-(methylthio)-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine (6a): Structural Difference: Replaces isopropylamine with a trifluoroethylamine group. Impact: Increased lipophilicity (clogP ~2.51) and enhanced metabolic stability compared to the isopropyl analogue. Synthesis: Prepared via nucleophilic substitution of 4,6-dichloro-2-(methylthio)pyrimidine with 2,2,2-trifluoroethanamine (76% yield) .

6-Chloro-2-(methylthio)-N-(pyridin-2-yl)pyrimidin-4-amine (6b) :

Substituent Variations at the 2-Position

- N-Isopropyl-2-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidin-4-amine (1o) :

- Structural Difference : Replaces methylthio with a nitro-triazole group.

- Impact : Enhanced hydrogen-bonding capacity and kinase inhibition activity but reduced metabolic stability due to the nitro group’s susceptibility to reduction .

- Synthesis : Yielded 43% via GP2 protocol, with NMR data confirming regioselectivity (δ 9.47 ppm for triazole proton) .

Heterocyclic Core Modifications

Pyrazolo[3,4-d]pyrimidine Derivatives

- 1-(2-Chloro-2-phenylethyl)-N-(4-chlorophenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (2b) :

Pyrrolo[2,3-d]pyrimidine Derivatives

- 7-(4-Fluorobenzyl)-2-(methylthio)-N-phenethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (95i) :

Key Findings from Comparative Studies

- Lipophilicity : Methylthio-containing compounds generally exhibit moderate clogP (2.1–3.8), making them suitable for CNS-targeted therapies. Bulky substituents (e.g., phenethyl) increase lipophilicity but may reduce solubility .

- Metabolic Stability : N-Isopropyl derivatives show faster hepatic clearance than trifluoroethyl or aryl-substituted analogues due to oxidative dealkylation of the isopropyl group .

- Target Selectivity: Pyrimidine cores with methylthio groups favor adenosine receptor antagonism, while pyrazolo- or pyrrolo-pyrimidines are more effective in kinase inhibition .

Biological Activity

N-Isopropyl-2-(methylthio)pyrimidin-4-amine is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

This compound features a pyrimidine ring substituted with an isopropyl group and a methylthio group. The synthesis of this compound typically involves multi-step reactions, including the formation of the pyrimidine core followed by selective substitution to introduce the isopropyl and methylthio groups. The synthesis can be optimized to enhance yield and purity, which are critical for subsequent biological evaluations.

Enzyme Inhibition

This compound has shown significant activity as an enzyme inhibitor. Specifically, it has been reported to inhibit various enzymes involved in critical biochemical pathways:

- Cyclooxygenase (COX) Inhibition : This compound exhibits inhibitory effects on COX enzymes, which are pivotal in the inflammatory response. The IC50 values for COX inhibition suggest a potential application in anti-inflammatory therapies .

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

|---|---|---|

| This compound | 19.45 ± 0.07 | 42.1 ± 0.30 |

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various pathogens. Studies indicate that it can inhibit the growth of bacteria and fungi, making it a candidate for further development as an antimicrobial agent.

Anticancer Potential

Research indicates that this compound may possess anticancer properties, particularly against specific cancer cell lines. In vitro studies have shown that it can induce cytotoxicity in cancer cells, suggesting its potential as a chemotherapeutic agent. For instance, when tested against MCF-7 breast cancer cells, it exhibited notable inhibitory effects with an IC50 value comparable to established chemotherapeutics .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 0.09 ± 0.0085 |

| A549 | 0.03 ± 0.0056 |

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by structural modifications. Various analogs have been synthesized to explore these relationships:

- Substituent Variations : Altering the length and nature of the side chains has been shown to impact both potency and selectivity for target enzymes.

- Ring Modifications : Changes to the pyrimidine ring structure can enhance or diminish biological activity, emphasizing the importance of electronic and steric factors in drug design.

Case Study 1: Antimicrobial Evaluation

In a study focused on antimicrobial properties, this compound was evaluated against a panel of bacterial strains. The results indicated effective inhibition against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics.

Case Study 2: Anticancer Activity

A detailed investigation into its anticancer effects revealed that this compound could induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. These findings were corroborated by flow cytometry analyses showing increased levels of reactive oxygen species (ROS) in treated cells.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-Isopropyl-2-(methylthio)pyrimidin-4-amine, and what key reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution reactions on 4,6-dichloro-2-(methylthio)pyrimidine. Key steps include:

- Amine coupling : Reaction with isopropylamine under basic conditions (e.g., NaHMDS in THF at 0–25°C) to introduce the 4-amine substituent .

- Solvent selection : Polar aprotic solvents like NMP or THF enhance reaction efficiency .

- Monitoring : Thin-layer chromatography (TLC) on silica gel plates ensures reaction completion, followed by aqueous workup and vacuum drying for purification .

- Yield optimization : Excess amine (2:1 molar ratio) and controlled heating (e.g., 100°C for 10 hours) improve yields to >75% .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Critical for confirming substitution patterns. For example, the methylthio group appears as a singlet near δ 2.54 ppm, while the isopropylamine protons show characteristic splitting (e.g., δ 1.2–1.4 ppm for CH3 groups) .

- HRMS : Validates molecular weight and isotopic patterns (e.g., [M+H]+ with <2 ppm error) .

- TLC/HPLC : Silica gel TLC (Rf ~0.5 in ethyl acetate/hexane) and reverse-phase HPLC (C18 column, acetonitrile/water gradient) assess purity (>95%) .

Q. How do structural modifications at the pyrimidine ring's 4-amine position affect biological activity in preliminary SAR studies?

Methodological Answer:

- Substituent size : Bulky groups (e.g., isopropyl) enhance receptor binding by occupying hydrophobic pockets, as seen in A2A antagonist studies (Ki <1 nM) .

- Electron-withdrawing effects : Methylthio groups at position 2 stabilize the pyrimidine ring via resonance, improving metabolic stability .

- Polarity : Hydrophilic substituents (e.g., hydroxyl groups) reduce blood-brain barrier permeability but may improve solubility for in vitro assays .

Advanced Research Questions

Q. What strategies can address contradictory data between in vitro receptor binding affinity and in vivo efficacy for derivatives of this compound?

Methodological Answer:

- Metabolic profiling : Use human/mouse liver microsomes to identify unstable metabolites (e.g., oxidative demethylation) and modify substituents (e.g., fluorination) to block degradation pathways .

- BBB permeability assays : Measure brain-to-plasma ratios via LC-MS after intraperitoneal dosing. For example, lipophilic analogs (clogP ~2.5) achieve striatal concentrations >100 ng/g .

- Off-target screening : Assess selectivity against related receptors (e.g., A1, A2B adenosine receptors) to rule out competing interactions .

Q. How can computational modeling guide the optimization of metabolic stability while maintaining target affinity?

Methodological Answer:

- Docking simulations : Use Schrödinger or AutoDock to predict interactions between the methylthio group and catalytic residues (e.g., CYP3A4), guiding steric shielding strategies .

- QSAR models : Corrogate metabolic half-life (t1/2) with descriptors like polar surface area (<80 Ų) and rotatable bond count (<5) to prioritize analogs .

- Free energy perturbation (FEP) : Predict ΔΔG values for substituent modifications (e.g., replacing isopropyl with cyclopropyl) to balance binding and stability .

Q. What crystallographic techniques and software packages are essential for resolving structural ambiguities in this compound complexes?

Methodological Answer:

- Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.5 Å) datasets of co-crystallized ligand-target complexes .

- Refinement : SHELXL refines anisotropic displacement parameters and validates hydrogen bonding (e.g., N–H···N interactions in pyrimidine rings) .

- Analysis : Mercury (CCDC) calculates dihedral angles (e.g., 12.8° between pyrimidine and phenyl groups) and identifies π-π stacking interactions .

Properties

Molecular Formula |

C8H13N3S |

|---|---|

Molecular Weight |

183.28 g/mol |

IUPAC Name |

2-methylsulfanyl-N-propan-2-ylpyrimidin-4-amine |

InChI |

InChI=1S/C8H13N3S/c1-6(2)10-7-4-5-9-8(11-7)12-3/h4-6H,1-3H3,(H,9,10,11) |

InChI Key |

ONGRTQVTGUJXNH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC1=NC(=NC=C1)SC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.